molecular formula C10H14N2O B133627 N-(3-amino-2,6-dimethylphenyl)acetamide CAS No. 100445-94-1

N-(3-amino-2,6-dimethylphenyl)acetamide

Cat. No. B133627
Key on ui cas rn: 100445-94-1
M. Wt: 178.23 g/mol
InChI Key: XBXZREDVMSYCOS-UHFFFAOYSA-N
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Patent
US04751232

Procedure details

N-Acetyl-2,6-dimethyl-3-nitroaniline (30.6 g; 0.15 mole) was dissolved in a mixture of methanol (100 ml), ethanol (50 ml) and acetic acid (100 ml). To the resulting solution was added 2.0 g of 10% palladium carbon and the mixture was stirred in a stream of hydrogen at room temperature for 26 hours. The catalyst was filtered off, the filtrate was concentrated under reduced pressure, and the residue was recrystallized from ethanol-ether to give 22.0 g (84%) of the title object compound as crystals, m.p. 195°-197° C.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([N+:12]([O-])=O)[C:6]=1[CH3:15])(=[O:3])[CH3:2].[H][H]>CO.C(O)C.C(O)(=O)C.[C].[Pd]>[C:1]([NH:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([NH2:12])[C:6]=1[CH3:15])(=[O:3])[CH3:2] |f:5.6|

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=CC=C1C)[N+](=O)[O-])C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium carbon
Quantity
2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol-ether
CUSTOM
Type
CUSTOM
Details
to give 22.0 g (84%) of the title

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=C(C(=CC=C1C)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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